molecular formula C21H19FN2O3 B11034066 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11034066
M. Wt: 366.4 g/mol
InChI Key: KRPNKIPFHBXENJ-UHFFFAOYSA-N
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Description

The compound 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a heterocyclic molecule featuring a 3,4-dihydroquinoline core substituted with a fluorine atom at position 6 and a methyl group at position 2. This moiety is linked via a ketopropan-2-yl bridge to a 1H-isoindole-1,3(2H)-dione ring. The isoindole-dione group is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition (e.g., kinase or phosphodiesterase targets) due to its planar aromatic structure and hydrogen-bonding capabilities .

  • Fluorine substitution: Enhances lipophilicity and metabolic stability.
  • Methyl group: May reduce rotational freedom and improve binding specificity.

Properties

Molecular Formula

C21H19FN2O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-[1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C21H19FN2O3/c1-12-7-8-14-11-15(22)9-10-18(14)23(12)19(25)13(2)24-20(26)16-5-3-4-6-17(16)21(24)27/h3-6,9-13H,7-8H2,1-2H3

InChI Key

KRPNKIPFHBXENJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione involves multiple steps. One common synthetic route includes the reaction of 6-fluoro-2-methyl-3,4-dihydroquinoline with a suitable acylating agent to introduce the oxopropan-2-yl group. This intermediate is then reacted with isoindole-1,3(2H)-dione under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound C₂₁H₂₀FN₂O₃* ~373.40 g/mol* 6-fluoro, 2-methyl (dihydroquinoline); isoindole-dione Fluorine enhances polarity; methyl group improves steric bulk.
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione C₂₁H₂₁N₂O₃ 361.41 g/mol No fluorine; dihydroisoquinoline instead of dihydroquinoline Dihydroisoquinoline core alters π-stacking potential; lacks halogen substitution.
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione C₂₂H₂₂N₂O₃ 362.43 g/mol 2,2,4-trimethyl (dihydroquinoline); no fluorine Additional methyl groups increase hydrophobicity; reduced electronic effects.

*Estimated based on structural similarity to .

Physicochemical and Pharmacological Insights

Impact of Fluorine Substitution: The 6-fluoro group in the target compound likely enhances binding affinity to hydrophobic pockets in enzymes or receptors compared to non-fluorinated analogs (e.g., ). Fluorine’s electronegativity may also stabilize hydrogen-bond interactions.

Role of Methyl Groups: The 2-methyl substituent on the dihydroquinoline ring may reduce oxidative metabolism, improving half-life relative to unmethylated analogs.

Core Scaffold Differences: The dihydroisoquinoline in introduces a fused benzene ring, which could enhance aromatic interactions but reduce conformational flexibility compared to the dihydroquinoline core. The trimethylated dihydroquinoline in suggests a focus on optimizing metabolic stability over target selectivity.

Biological Activity

The compound 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H16FN2O3\text{C}_{18}\text{H}_{16}\text{F}\text{N}_{2}\text{O}_{3}
PropertyValue
Molecular Weight336.34 g/mol
LogP3.64
Polar Surface Area21.46 Ų
Hydrogen Bond Acceptors3

The biological activity of the compound is primarily attributed to its ability to interact with various cellular targets, leading to significant pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cells by inducing apoptosis. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, including the activation of caspases and changes in Bcl-2 family protein expression .
  • Anti-inflammatory Properties : Compounds with similar structural motifs have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Efficacy

A series of in vitro studies have been conducted to evaluate the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-71.5 ± 0.3Induction of apoptosis via caspase activation
Panc-11.8 ± 0.4Cell cycle arrest at G2/M phase
A5492.0 ± 0.5Inhibition of proliferation and migration

Case Studies

A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in significant apoptosis as evidenced by annexin V-FITC staining and flow cytometry analysis, which indicated increased early and late apoptotic cell populations following treatment .

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